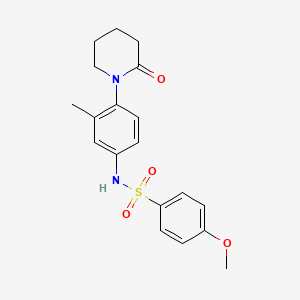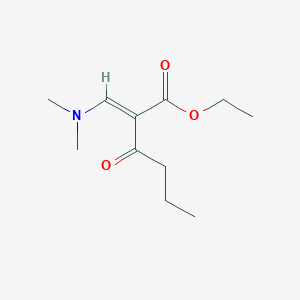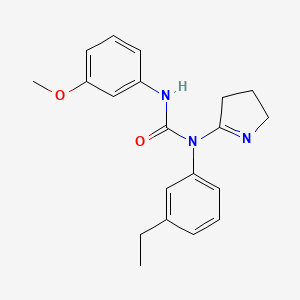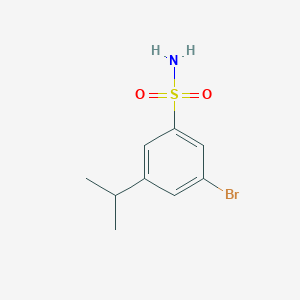
3-(4-Bromo-3-methylphenyl)-N-(1-cyanocyclopropyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromo-3-methylphenyl)-N-(1-cyanocyclopropyl)propanamide is a useful research compound. Its molecular formula is C14H15BrN2O and its molecular weight is 307.191. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Novel Synthesis Methods
Research into novel synthesis methods for benzonitriles and related compounds showcases the importance of bromo-substituted phenyl groups and cyanation processes. Anbarasan et al. (2011) introduced a benign electrophilic cyanation reagent for synthesizing various benzonitriles from aryl bromides, demonstrating the efficiency in synthesizing pharmaceutical intermediates through chemoselective monocyanation of dibromoarenes (Anbarasan, Neumann, & Beller, 2011).
Antimicrobial Applications
Compounds with similar structures have been explored for their potential antimicrobial properties. Baranovskyi et al. (2018) reported on arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments, which underwent cyclization to produce compounds tested for antibacterial and antifungal activity (Baranovskyi, Symchak, Pokryshko, Klymnyuk, & Grishchuk, 2018).
Pharmacokinetics and Metabolism Studies
Investigations into the pharmacokinetics and metabolism of structurally related compounds, such as selective androgen receptor modulators, contribute to understanding how modifications in structure influence bioavailability, clearance, and metabolic profiles in preclinical models. Wu et al. (2006) detailed the extensive metabolic profile of a propanamide derivative, providing insights into its pharmacokinetic characteristics (Wu, Wu, Yang, Nair, Miller, & Dalton, 2006).
Antitumor Activity
Research on cyclophosphamide analogues, including those incorporating phenyl and propanamide functionalities, demonstrates the exploration of structural analogues for enhanced antitumor activity. Boyd et al. (1980) conducted synthesis and anticancer screening of cis- and trans-4-phenylcyclophosphamide, highlighting the potential of structural modifications for therapeutic activity (Boyd, Zon, Himes, Stalick, Mighell, & Secor, 1980).
Environmental and Agricultural Applications
Studies on alternatives to methyl bromide for soil fumigation indicate the relevance of bromo-substituted compounds in developing efficient and environmentally friendly pesticides. Duniway (2002) reviewed chemical alternatives, including chloropicrin and 1,3-dichloropropene, for controlling plant pathogens, showcasing the ongoing search for effective methyl bromide replacements in agricultural practices (Duniway, 2002).
Propiedades
IUPAC Name |
3-(4-bromo-3-methylphenyl)-N-(1-cyanocyclopropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O/c1-10-8-11(2-4-12(10)15)3-5-13(18)17-14(9-16)6-7-14/h2,4,8H,3,5-7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJZAGJFIIOXJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)NC2(CC2)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[6-Amino-2-(2-methoxyethylamino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B2991746.png)

![2-Ethyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2991748.png)


![N-[2-[(2,2-Dimethyl-3,4-dihydrochromen-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2991753.png)

![4-[(E)-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2991758.png)
![methyl 6-(2-{[(2,3-dichlorobenzyl)oxy]imino}ethyl)-2-oxo-3-{[3-(trifluoromethyl)benzoyl]amino}-2H-pyran-5-carboxylate](/img/structure/B2991760.png)
![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{3-[(4-methylpiperidin-1-yl)methyl]piperidin-1-yl}propan-1-one](/img/structure/B2991763.png)
![N-(2-fluorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2991764.png)
![Ethyl 5-(2-chloro-5-nitrobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2991765.png)

